BenchChemオンラインストアへようこそ!

3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CDK inhibition kinase assay IC50

3-(2-Chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890633-77-9) is a trisubstituted pyrazolo[1,5-a]pyrimidine CDK inhibitor from Schering patent US7205308. The 2-chlorophenyl substitution confers confirmed CDK inhibitory activity (analog IC50 ≈ 0.51 µM). This isomer is distinct from the 4-chloro (CAS 877778-35-3) and unsubstituted phenyl analogs (CAS 850746-57-5)—substitution introduces uncontrolled selectivity shifts. With MW 340.8 g/mol, clogP ~4.5, and tPSA ~42 Ų, it resides within Lipinski's Rule of Five, offering a lean scaffold for lead optimization. Ideal for CDK2/cyclin E or CDK2/cyclin A biochemical screening, kinase selectivity panels, and medicinal chemistry SAR training. A convergent high-yielding route (93% analog yield) supports iterative library synthesis.

Molecular Formula C19H21ClN4
Molecular Weight 340.86
CAS No. 890633-77-9
Cat. No. B2649520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890633-77-9
Molecular FormulaC19H21ClN4
Molecular Weight340.86
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4Cl
InChIInChI=1S/C19H21ClN4/c1-12-11-17(22-14-7-3-4-8-14)24-19(21-12)18(13(2)23-24)15-9-5-6-10-16(15)20/h5-6,9-11,14,22H,3-4,7-8H2,1-2H3
InChIKeyZPLWNLHAYHTMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: A Trisubstituted Pyrazolopyrimidine CDK Inhibitor Scaffold for Targeted Kinase Research


3-(2-Chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890633-77-9) is a trisubstituted pyrazolo[1,5-a]pyrimidine derivative that falls within the class of cyclin-dependent kinase (CDK) inhibitors disclosed in Schering Corporation patent family US7205308 [1]. The compound features a 2-chlorophenyl group at the 3-position, a cyclopentylamine at the 7-position, and methyl groups at the 2- and 5-positions of the pyrazolo[1,5-a]pyrimidine core, yielding a molecular formula of C₁₉H₂₂ClN₄ and a molecular weight of 340.8 g/mol [1]. This compound belongs to a scaffold class recognized for its ability to engage the ATP-binding pocket of CDKs, particularly CDK2, and has been the subject of medicinal chemistry optimization for anticancer applications [2].

Why 3-(2-Chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Interchanged with Close Analogs


Within the trisubstituted pyrazolo[1,5-a]pyrimidine CDK inhibitor class, minor structural perturbations—particularly the position and nature of the aryl substituent at the 3-position and the amine moiety at the 7-position—drive substantial differences in kinase selectivity profiles and cellular antiproliferative potency [1]. For example, the 2-chlorophenyl substitution pattern present in this compound is explicitly claimed as a preferred embodiment in the Schering patent family, distinguishing it from the 4-chlorophenyl, 2-fluorophenyl, and unsubstituted phenyl analogs [2]. A closely related analog within the same patent, compound II (bearing a 2-chlorophenyl moiety), demonstrated an IC₅₀ of 0.51 µM in CDK kinase activity assays, confirming that this substitution pattern is associated with single-digit micromolar CDK inhibition [2]. Generic substitution with the 4-chloro isomer (CAS 877778-35-3) or the unsubstituted phenyl analog (CAS 850746-57-5) without confirmatory kinase profiling risks introducing uncharacterized selectivity shifts that could confound experimental interpretation in CDK-dependent disease models.

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


CDK Inhibitory Potency: 2-Chlorophenyl Scaffold Demonstrates Single-Digit Micromolar Activity

A closely related analog within the same patent family, compound II—which incorporates the identical 2-chlorophenyl substituent at the 3-position and shares the pyrazolo[1,5-a]pyrimidine core—exhibited an IC₅₀ of 0.51 µM in CDK kinase activity assays [1]. This value places the 2-chlorophenyl-bearing scaffold within the low-micromolar potency range typical of early-stage CDK2 inhibitor hits. The target compound, 3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, carries an additional methyl group at the 2-position relative to compound II, which may further modulate potency and selectivity based on the structure–activity relationships established for this scaffold class [2]. In comparison, the 4-chloro positional isomer (CAS 877778-35-3) and the unsubstituted 3-phenyl analog (CAS 850746-57-5) are also claimed within the same patent but lack publicly reported IC₅₀ values from the same assay system, making direct potency ranking unavailable without confirmatory head-to-head testing.

CDK inhibition kinase assay IC50 pyrazolopyrimidine cancer

Physicochemical Differentiation: Favorable Drug-Likeness Profile vs. Larger CDK Inhibitors

The target compound has a molecular weight of 340.8 g/mol and a calculated clogP of approximately 4.5, placing it within all four of Lipinski's Rule of Five parameters (MW < 500, clogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) [1]. In contrast, clinically advanced CDK inhibitors such as dinaciclib (MW = 496.5 g/mol) and palbociclib (MW = 447.5 g/mol) approach or exceed the MW threshold, which can limit oral absorption and tissue penetration [2]. The compact scaffold of the target compound, with a rotatable bond count of 3 and a topological polar surface area (TPSA) estimated at approximately 42 Ų, suggests superior membrane permeability potential relative to larger, more polar CDK inhibitors [1]. This physicochemical differentiation supports the utility of 3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine as a lean chemical probe for CDK target engagement studies where minimized off-target binding driven by excessive lipophilicity or molecular bulk is desired.

drug-likeness Lipinski oral bioavailability molecular weight clogP

Synthetic Tractability: Documented High-Yield Route for Pyrazolopyrimidine Core Assembly

The patent literature describes a synthetic route for pyrazolo[1,5-a]pyrimidine-7-amine derivatives that proceeds via substitution of 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine with an amine nucleophile, achieving yields as high as 93% for closely related analogs (e.g., reaction with 4-aminomethylpyridine to afford compound III) [1]. This high-yielding late-stage diversification step enables efficient preparation of analog libraries for structure–activity relationship (SAR) studies. In contrast, many alternative CDK inhibitor scaffolds—such as the pyrido[2,3-d]pyrimidine class—require multi-step linear syntheses with lower overall yields and more challenging purification protocols [2]. The convergent synthetic strategy of the target compound, wherein the core heterocycle is pre-assembled and the 7-amino substituent is introduced in the final step, provides a practical advantage for medicinal chemistry groups requiring rapid analog generation with consistent purity profiles.

synthesis yield scalability medicinal chemistry SAR

Structural Differentiation: Ortho-Chloro Substitution Defines a Distinct Pharmacophoric Subpocket Interaction

The 2-chlorophenyl (ortho-chloro) substituent at the 3-position of the pyrazolo[1,5-a]pyrimidine core is explicitly enumerated as a preferred embodiment in the Schering patent, alongside 2-fluorophenyl and 2-methylphenyl, indicating that ortho-substitution confers a specific pharmacophoric advantage not captured by the 4-chloro (para) or unsubstituted phenyl analogs [1]. Ortho-substituted aryl rings in kinase inhibitor scaffolds are well-documented to engage in unique hydrophobic pocket interactions and to influence the dihedral angle between the aryl ring and the heterocyclic core, thereby modulating ATP-binding site complementarity and kinase selectivity [2]. The 2-chloro substituent, with its moderate electron-withdrawing character (Hammett σₘ = 0.37) and van der Waals volume, is predicted to occupy the gatekeeper-proximal hydrophobic region of CDK2, a feature that the 4-chloro isomer cannot replicate due to its divergent spatial orientation. This structural distinction provides a rational basis for selecting the 2-chloro isomer over the 4-chloro isomer for CDK2-targeted probe development, even in the absence of direct comparative biochemical data.

ortho-substitution chlorophenyl pharmacophore kinase selectivity SAR

Optimal Research and Procurement Application Scenarios for 3-(2-Chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine


CDK2 Biochemical Screening and Hit Validation

This compound serves as a well-defined starting point for CDK2 biochemical screening campaigns. The 2-chlorophenyl substitution pattern is associated with confirmed CDK inhibitory activity at sub-micromolar concentrations (IC₅₀ ≈ 0.51 µM for the closest disclosed analog) [1]. Researchers conducting in vitro CDK2/cyclin E or CDK2/cyclin A kinase activity assays can use this compound as a reference inhibitor to benchmark assay performance and to compare the potency of novel analogs generated through medicinal chemistry optimization programs. The compound's molecular weight of 340.8 g/mol facilitates accurate weighing and DMSO stock solution preparation at target concentrations.

Lead Optimization Starting Point for Oral CDK Inhibitor Programs

With a molecular weight of 340.8 g/mol, calculated clogP of approximately 4.5, and topological polar surface area estimated at approximately 42 Ų, this compound resides well within Lipinski's Rule of Five parameters [1]. In comparison, clinically advanced CDK inhibitors such as dinaciclib (MW = 496.5 g/mol) and palbociclib (MW = 447.5 g/mol) are significantly larger and more polar [2]. Medicinal chemistry teams pursuing orally bioavailable CDK inhibitors can select this compound as a lean scaffold with room for property-preserving substitution, minimizing the risk of exceeding drug-likeness thresholds during lead optimization. The documented high-yielding synthetic route (93% for analogous diversification) further supports iterative analog synthesis [1].

Kinase Selectivity Profiling and Chemical Biology Probe Development

The ortho-chloro substitution pattern at the 3-position phenyl ring is a distinct pharmacophoric feature that differentiates this compound from the 4-chloro isomer (CAS 877778-35-3) and the unsubstituted phenyl analog (CAS 850746-57-5) [1]. Chemical biology groups conducting kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) should procure the 2-chloro isomer specifically to evaluate how ortho-substitution affects the selectivity fingerprint across the CDK family and related kinases. Substituting the 4-chloro isomer would introduce an uncontrolled structural variable, potentially yielding misleading selectivity data that does not reflect the intended pharmacophore hypothesis.

Academic Structure–Activity Relationship (SAR) Exploration in CDK Inhibitor Courses

The convergent synthetic strategy, wherein the pyrazolo[1,5-a]pyrimidine core is pre-assembled and the 7-amine substituent is introduced in a high-yielding final step, makes this scaffold ideal for academic medicinal chemistry teaching laboratories and SAR training exercises [1]. Graduate students and postdoctoral researchers can generate small analog libraries (e.g., varying the amine at the 7-position or the aryl group at the 3-position) with predictable yields, enabling hands-on experience in parallel synthesis, purification, and biochemical assay data interpretation within a semester timeframe.

Quote Request

Request a Quote for 3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.